molecular formula C9H9ClO B086584 2-Allyl-4-chlorophenol CAS No. 13997-73-4

2-Allyl-4-chlorophenol

Cat. No.: B086584
CAS No.: 13997-73-4
M. Wt: 168.62 g/mol
InChI Key: NQZKLVHWFYHXGH-UHFFFAOYSA-N
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Description

2-Allyl-4-chlorophenol is an organic compound with the molecular formula C9H9ClO It is a derivative of phenol, where the hydrogen atom at the second position is replaced by an allyl group (CH2=CH-CH2-) and the hydrogen atom at the fourth position is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyl-4-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and catalysts used in industrial processes are often chosen to optimize cost-effectiveness and environmental sustainability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Manganese (III) acetylacetonate, vanadium oxide trichloride.

    Substitution: Vanadium oxide trichloride.

Major Products:

    Oxidation: Spiroacetal derivatives.

    Substitution: 2-Allyl-4,6-dichlorophenol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Allyl-4-chlorophenol involves its interaction with cellular components, leading to various biological effects. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

    2-Allyl-4-methylphenol: Similar structure but with a methyl group instead of chlorine.

    2-Benzyl-4-chlorophenol: Contains a benzyl group instead of an allyl group.

    4-Allyl-2-methoxyphenol: Contains a methoxy group instead of chlorine.

Uniqueness: 2-Allyl-4-chlorophenol is unique due to the presence of both an allyl group and a chlorine atom on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential antimicrobial activity .

Properties

IUPAC Name

4-chloro-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZKLVHWFYHXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074513
Record name 4-Chloro-2-allylphenol
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13997-73-4
Record name 2-Allyl-4-chlorophenol
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Record name 2-Allyl-4-chloro-phenol
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Record name 2-Allyl-4-chlorophenol
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Record name 4-Chloro-2-allylphenol
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Record name 2-allyl-4-chlorophenol
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Record name 2-ALLYL-4-CHLORO-PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-allyl-4-chlorophenol synthesized according to the provided research?

A1: The research paper describes the synthesis of this compound through the reaction of 2-allyl-4-t-butylphenol with vanadium oxide trichloride (VOCl3). This reaction leads to chlorodealkylation, replacing the t-butyl group with a chlorine atom. []

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